molecular formula C22H30ClN3O B12785605 Pyrazoline, 5-(5-methyl-2-furyl)-3-(2-piperidinoethyl)-1-(p-tolyl)-, hydrochloride CAS No. 102129-34-0

Pyrazoline, 5-(5-methyl-2-furyl)-3-(2-piperidinoethyl)-1-(p-tolyl)-, hydrochloride

Cat. No.: B12785605
CAS No.: 102129-34-0
M. Wt: 387.9 g/mol
InChI Key: NEPDVNFEPQJAOJ-UHFFFAOYSA-N
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Description

Pyrazoline, 5-(5-methyl-2-furyl)-3-(2-piperidinoethyl)-1-(p-tolyl)-, hydrochloride is a synthetic organic compound that belongs to the pyrazoline class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazoline derivatives typically involves the cyclization of α,β-unsaturated carbonyl compounds with hydrazine or its derivatives. For the specific compound , the synthetic route might involve:

    Starting Materials: 5-methyl-2-furyl aldehyde, 2-piperidinoethylamine, and p-tolyl hydrazine.

    Reaction Conditions: The reaction may be carried out in the presence of a suitable solvent (e.g., ethanol) and a catalyst (e.g., acetic acid) under reflux conditions.

    Cyclization: The intermediate formed undergoes cyclization to form the pyrazoline ring.

Industrial Production Methods

Industrial production methods for pyrazoline derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyrazoline derivatives can undergo various chemical reactions, including:

    Oxidation: Pyrazolines can be oxidized to form pyrazoles.

    Reduction: Reduction of pyrazolines can lead to the formation of pyrazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the pyrazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazoles, while reduction yields pyrazolidines.

Scientific Research Applications

Chemistry

Pyrazoline derivatives are studied for their unique chemical properties and reactivity. They are used as intermediates in the synthesis of more complex molecules.

Biology

In biological research, pyrazoline derivatives are investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

Pyrazoline derivatives have shown promise in medicinal chemistry for the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, pyrazoline derivatives are used in the development of dyes, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of pyrazoline derivatives varies depending on their specific structure and target. Generally, they may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The molecular targets and pathways involved are often studied using biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: Pyrazoles are structurally similar but lack the saturated nitrogen-containing ring.

    Pyrazolidine: Pyrazolidines are fully saturated analogs of pyrazolines.

    Isoxazoline: Isoxazolines have a similar ring structure but contain an oxygen atom instead of nitrogen.

Uniqueness

The uniqueness of Pyrazoline, 5-(5-methyl-2-furyl)-3-(2-piperidinoethyl)-1-(p-tolyl)-, hydrochloride lies in its specific substituents, which may confer unique biological activity and chemical reactivity compared to other pyrazoline derivatives.

Properties

CAS No.

102129-34-0

Molecular Formula

C22H30ClN3O

Molecular Weight

387.9 g/mol

IUPAC Name

1-[2-[3-(5-methylfuran-2-yl)-2-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]ethyl]piperidine;hydrochloride

InChI

InChI=1S/C22H29N3O.ClH/c1-17-6-9-20(10-7-17)25-21(22-11-8-18(2)26-22)16-19(23-25)12-15-24-13-4-3-5-14-24;/h6-11,21H,3-5,12-16H2,1-2H3;1H

InChI Key

NEPDVNFEPQJAOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(CC(=N2)CCN3CCCCC3)C4=CC=C(O4)C.Cl

Origin of Product

United States

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